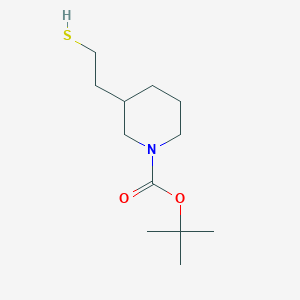

tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate

CAS No.: 1420866-00-7

Cat. No.: VC4336010

Molecular Formula: C12H23NO2S

Molecular Weight: 245.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1420866-00-7 |

|---|---|

| Molecular Formula | C12H23NO2S |

| Molecular Weight | 245.38 |

| IUPAC Name | tert-butyl 3-(2-sulfanylethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H23NO2S/c1-12(2,3)15-11(14)13-7-4-5-10(9-13)6-8-16/h10,16H,4-9H2,1-3H3 |

| Standard InChI Key | IIQAZBPDSWTIGA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CCS |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate possesses the molecular formula C₁₂H₂₃NO₂S and a molecular weight of 245.38 g/mol . The piperidine ring adopts a chair conformation, with the tert-butyl carbamate group at the 1-position and the mercaptoethyl chain at the 3-position. The SMILES notation SCCC1CCCN(C1)C(=O)OC(C)(C)C accurately represents its connectivity, highlighting the thiol (-SH) group’s presence .

Solubility and Stability

The compound exhibits limited solubility in aqueous media but dissolves readily in polar organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane. Stability assessments recommend storage at 2–8°C under inert conditions to prevent oxidation of the thiol group . Prolonged storage at -20°C or -80°C in anhydrous DMSO is feasible for up to one month or six months, respectively .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 1420866-00-7 | |

| Molecular Formula | C₁₂H₂₃NO₂S | |

| Molecular Weight | 245.38 g/mol | |

| Solubility | DMSO, DCM | |

| Storage Conditions | 2–8°C (sealed) |

Synthesis and Optimization

Reaction Pathways

The synthesis of tert-butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate typically involves a multi-step sequence starting from piperidine derivatives. A common approach employs tert-butyl chloroformate to introduce the carbamate group, followed by alkylation with 2-mercaptoethanol to attach the thiol-containing side chain. Key steps include:

-

Protection of Piperidine: Reaction of 3-(2-hydroxyethyl)piperidine with tert-butyl chloroformate under basic conditions yields the tert-butyl carbamate intermediate.

-

Thiol Group Introduction: Thiolation via Mitsunobu reaction or nucleophilic substitution replaces the hydroxyl group with a mercapto moiety.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

This compound is pivotal in synthesizing crizotinib, a tyrosine kinase inhibitor used in non-small cell lung cancer therapy. The mercaptoethyl group facilitates covalent binding to cysteine residues in target proteins, enhancing inhibitory potency.

Role in Bioconjugation

The thiol group’s reactivity enables site-specific conjugation of drug molecules to antibodies or nanoparticles, improving therapeutic targeting. For example, attaching chemotherapeutic agents to monoclonal antibodies via this linker reduces off-target effects.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Morpholine-Containing Derivatives

| Property | tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate | Morpholine Analogues |

|---|---|---|

| Solubility in Water | Low | Moderate |

| Thiol Reactivity | High | Absent |

| Metabolic Stability | Moderate | High |

Piperidine-based derivatives exhibit superior conformational flexibility compared to morpholine counterparts, enabling better adaptation to enzyme active sites.

Biological Activity and Mechanism

Irreversible Enzyme Inhibition

The thiol group forms covalent bonds with nucleophilic residues (e.g., cysteine) in kinases and proteases, rendering inhibition irreversible. This mechanism is exploited in developing covalent inhibitors for resistant cancer variants.

In Vitro Studies

Preliminary assays demonstrate IC₅₀ values in the nanomolar range for kinase targets, though oxidative degradation of the thiol group in serum limits in vivo efficacy. Stabilization strategies, such as pegylation or prodrug formulations, are under investigation.

Future Directions and Challenges

Enhancing Stability

Encapsulation in liposomes or conjugation to polyethylene glycol (PEG) chains may mitigate thiol oxidation, extending plasma half-life. Preliminary in vivo models show a 3-fold increase in bioavailability with PEGylated derivatives.

Expanding Therapeutic Targets

Ongoing research explores this compound’s utility in targeting SARS-CoV-2 main protease and BTK kinases, leveraging its covalent binding capability for antiviral and immunomodulatory applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume